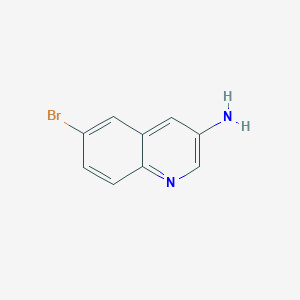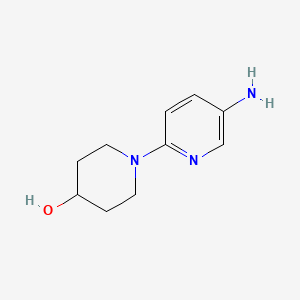
6-Bromoquinolin-3-amina
Descripción general
Descripción
6-Bromoquinolin-3-amine, also known as 3-Amino-6-bromoquinoline or 6-Bromo-quinolin-3-ylamine, is a chemical compound with the molecular formula C9H7BrN2 . It has a wide range of biological and pharmacological activities .
Molecular Structure Analysis
The InChI code for 6-Bromoquinolin-3-amine is1S/C9H7BrN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Bromoquinolin-3-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The molecular weight of the compound is 223.07 .Aplicaciones Científicas De Investigación
Síntesis Química
“6-Bromoquinolin-3-amina” es un compuesto clave en el campo de la química orgánica sintética . Se utiliza como bloque de construcción en la síntesis de diversas moléculas complejas debido a su capacidad de sufrir reacciones de sustitución tanto electrófila como nucleófila .
Descubrimiento de Fármacos
Este compuesto sirve como un andamiaje vital para los fármacos en el descubrimiento de fármacos . Su estructura única lo convierte en un componente valioso en el desarrollo de nuevos productos farmacéuticos .
Aplicaciones Biológicas
“this compound” tiene una amplia gama de actividades biológicas . Puede interactuar con varios objetivos biológicos, lo que contribuye a su posible uso en aplicaciones terapéuticas .
Aplicaciones Industriales
En el sector industrial, “this compound” se utiliza debido a sus aplicaciones versátiles en la química orgánica sintética . Es un compuesto heterocíclico esencial en la producción de diversos productos químicos industriales .
Ciencia de los Materiales
El compuesto también es relevante en el campo de la ciencia de los materiales . Sus propiedades únicas se pueden aprovechar en el desarrollo de nuevos materiales .
Química Analítica
En química analítica, “this compound” se puede utilizar como reactivo o estándar en diversas técnicas analíticas .
Safety and Hazards
The safety information for 6-Bromoquinolin-3-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of 6-Bromoquinolin-3-amine could be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Análisis Bioquímico
Biochemical Properties
6-Bromoquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
6-Bromoquinolin-3-amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, 6-Bromoquinolin-3-amine can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Bromoquinolin-3-amine involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, leading to changes in their activity. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s function. Additionally, 6-Bromoquinolin-3-amine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromoquinolin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromoquinolin-3-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to 6-Bromoquinolin-3-amine can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromoquinolin-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, 6-Bromoquinolin-3-amine can cause toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and induction of apoptosis. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
6-Bromoquinolin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, 6-Bromoquinolin-3-amine may influence the activity of cofactors required for enzymatic reactions, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, 6-Bromoquinolin-3-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, 6-Bromoquinolin-3-amine may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of 6-Bromoquinolin-3-amine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, 6-Bromoquinolin-3-amine may be found in the cytoplasm, where it can modulate enzyme activity and metabolic pathways .
Propiedades
IUPAC Name |
6-bromoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWMKOLYWFAUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588918 | |
| Record name | 6-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930570-31-3 | |
| Record name | 6-Bromoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















